molecular formula C17H18N6O B10997872 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-3-ylmethyl)benzamide

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B10997872
M. Wt: 322.4 g/mol
InChI Key: LUXWJAVTLVSROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (ID: Y043-4889) is a benzamide derivative with a molecular formula of C20H19N7O2 and a molecular weight of 389.42 g/mol . Its structure features a tetrazole ring substituted with an isopropyl group at position 2 and a pyridin-3-ylmethyl amide moiety. The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the pyridine group may improve blood-brain barrier penetration .

Properties

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

IUPAC Name

4-(2-propan-2-yltetrazol-5-yl)-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C17H18N6O/c1-12(2)23-21-16(20-22-23)14-5-7-15(8-6-14)17(24)19-11-13-4-3-9-18-10-13/h3-10,12H,11H2,1-2H3,(H,19,24)

InChI Key

LUXWJAVTLVSROV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Pyridine Moiety: The pyridine moiety can be introduced via a coupling reaction, such as the Chan–Evans–Lam coupling, which involves the reaction of a pyridin-3-ylboronic acid with the tetrazole derivative.

    Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the tetrazole or benzamide moieties.

    Reduction: Reduced forms of the tetrazole or pyridine rings.

    Substitution: Substituted derivatives at the benzamide or pyridine positions.

Scientific Research Applications

Chemistry

In chemistry, 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-3-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of tetrazole and pyridine derivatives with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

Medically, this compound holds potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, infections, or inflammatory conditions.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of tetrazole and pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-3-ylmethyl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, while the pyridine moiety can participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares key structural and physicochemical properties of the target compound with analogues from diverse sources:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound (Y043-4889) Tetrazolyl (isopropyl), Pyridin-3-ylmethyl C20H19N7O2 389.42 High metabolic stability; potential CNS activity
N-(propan-2-yl)-2-[({2-[(propan-2-yl)carbamoyl]phenyl}sulfamoyl)amino]benzamide Sulfamoyl, Propan-2-yl carbamoyl C21H27N5O3S 429.54 Sulfamoyl group enhances solubility; likely targets protease enzymes
N-[5-benzyl-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-benzamide (CAS 1108743-91-4) Piperazinyl, Benzyl-indazolyl C31H36N6O2 524.66 Bulky substituents reduce BBB penetration; targets kinase pathways
N-(2-aminophenyl)-4-(1,3-dioxo-propan-2-yl)benzamide 1,3-Dioxo-propan-2-yl, 2-aminophenyl C16H13N3O3 295.30 Dual HDAC1/HDAC2 inhibition; used in epigenetic therapy
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide derivatives Methoxy/ethoxy/propoxy phenoxy groups C19-21H20-24N4O3 360–400 (approx.) Alkoxy groups improve solubility but reduce target selectivity

Key Research Findings

Metabolic Stability: The tetrazole ring in the target compound confers superior metabolic stability compared to carboxylic acid bioisosteres in analogues like N-(2-aminophenyl)-4-(1,3-dioxo-propan-2-yl)benzamide, which are prone to hydrolysis .

Target Selectivity : Unlike CAS 1108743-91-4 (piperazinyl-benzamide), which shows broad kinase inhibition, the target compound’s pyridinylmethyl group may enhance specificity for receptors in the central nervous system .

Solubility : Sulfamoyl-containing analogues (e.g., N-(propan-2-yl)-2-[...]benzamide ) exhibit higher aqueous solubility (>50 mg/mL) than the target compound (~10 mg/mL), attributed to their polar substituents .

Biological Activity: HDAC inhibitors like N-(2-aminophenyl)-4-(1,3-dioxo-propan-2-yl)benzamide demonstrate nanomolar IC50 values, whereas the target compound’s activity remains uncharacterized but is hypothesized to target epigenetic regulators .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.